(2R,3S,11bS)-Dihydrotetrabenazine L-Val
Description
Historical Context of Monoamine Transporter Modulation Research
The field of monoamine transporter modulation has its roots in the mid-20th century with the development of the monoamine hypothesis of depression. nih.govresearchgate.net This hypothesis, which posited that a deficiency in monoamine neurotransmitters is central to the development of depressive symptoms, emerged from two key lines of evidence. nih.govresearchgate.net The first was the observation that the antihypertensive drug reserpine, which was found to deplete brain monoamines by inhibiting vesicular uptake, could induce depressive symptoms in some patients. nih.gov The second line of evidence came from the discovery of the first antidepressant drugs in the 1950s: iproniazid, a monoamine oxidase (MAO) inhibitor, and imipramine, a tricyclic antidepressant. researchgate.net These drugs were found to increase the synaptic availability of monoamines, lending further support to the hypothesis and establishing monoamine transporters as critical targets for pharmacological intervention in psychiatric disorders. researchgate.netannualreviews.org This foundational work paved the way for decades of research into both plasma membrane transporters (like DAT, SERT, and NET) and vesicular transporters like VMAT2. annualreviews.org
Academic Significance of Vesicular Monoamine Transporter Type 2 (VMAT2) Inhibition in Neurobiology
The academic significance of VMAT2 inhibition is rooted in the transporter's fundamental role in neurobiology. VMAT2 is essential for the packaging, storage, and subsequent release of monoamines, making it a critical regulator of synaptic transmission. researchgate.netneurologylive.com Dysregulation of VMAT2 function is implicated in a variety of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and Huntington's disease. elifesciences.org
Inhibition of VMAT2 reduces the vesicular storage of dopamine (B1211576), leading to its cytoplasmic degradation by enzymes such as monoamine oxidase (MAO). patsnap.com This results in a decreased amount of dopamine being released from the presynaptic neuron, which can alleviate symptoms of hyperkinetic movement disorders characterized by excessive dopaminergic activity. patsnap.comcambridge.org Consequently, VMAT2 has become a valuable therapeutic target for conditions like the chorea associated with Huntington's disease and tardive dyskinesia. researchgate.netllu.edu Furthermore, radiolabeled VMAT2 inhibitors are used as imaging agents in positron emission tomography (PET) to study the integrity of dopaminergic neurons in neurodegenerative diseases. nih.govnih.gov
Evolution of Dihydrotetrabenazine (B1670615) Derivatives in Preclinical Investigations
Tetrabenazine (B1681281) (TBZ) was one of the first VMAT2 inhibitors to be extensively studied and is known to be rapidly metabolized in vivo to its active metabolites, the dihydrotetrabenazines (DHTBZs). nih.gov This has led to significant preclinical investigation into various dihydrotetrabenazine derivatives to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Research has demonstrated that the stereochemistry of DHTBZ is crucial for its binding affinity to VMAT2. Of the eight possible stereoisomers of dihydrotetrabenazine, the (2R,3R,11bR)-DHTBZ isomer exhibits the highest affinity for the transporter. nih.gov In contrast, the (2R,3S,11bS) stereoisomer, the parent compound of the subject of this article, shows a significantly lower binding affinity. nih.gov Preclinical studies have explored these derivatives not only as potential therapeutics but also as PET imaging agents to monitor VMAT2 density in the brain. nih.govgoogle.comkisti.re.kr The development of novel analogs, such as those with fluoroalkyl substitutions, has been pursued to create tracers with improved properties like longer half-lives for clinical imaging. nih.gov
| Compound Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|
| (+)-2 | (2R,3R,11bR) | 3.96 |
| (+)-3 | (2S,3R,11bR) | 13.4 |
| (+)-4 | (2R,3S,11bR) | 71.1 |
| (-)-3 | (2R,3S,11bS) | 2460 |
| (-)-2 | (2S,3S,11bS) | 3470 |
| (-)-4 | (2S,3R,11bS) | 4630 |
Data sourced from a study on the preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. nih.gov Note: Ki is the inhibition constant; a lower value indicates higher binding affinity.
Theoretical Frameworks of Prodrug Design for Neuroactive Compounds
The delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge due to the blood-brain barrier (BBB). nih.gov Prodrug design is a key strategy to overcome this and other pharmacokinetic limitations. ijpcbs.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active compound. nih.govnih.gov
The primary goals of creating a prodrug for a neuroactive compound are to enhance its ability to cross the BBB, improve its oral bioavailability, and optimize its pharmacokinetic profile. nih.govijpcbs.com One common approach is to increase the lipophilicity of a drug by masking polar functional groups, such as with an ester linkage, which can facilitate passive diffusion across the BBB. rsc.org
Another sophisticated strategy involves targeting specific transporter systems at the BBB. For example, amino acid ester prodrugs, such as L-valine esters, can be recognized and transported by carriers like the L-type amino acid transporter 1 (LAT1) or peptide transporters (PEPT). rsc.orgnih.gov Upon entering the CNS, these prodrugs are cleaved by endogenous enzymes (e.g., esterases) to release the active parent drug. rsc.org The L-valine ester prodrug of (+)-α-HTBZ, known as valbenazine (B1662120), was designed based on this principle to improve the pharmacokinetic profile of the active metabolite, allowing for less frequent administration. mdpi.com This framework provides the theoretical basis for creating (2R,3S,11bS)-Dihydrotetrabenazine L-Val, aiming to modify the properties of the parent (2R,3S,11bS)-DHTBZ molecule.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H38N2O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m0/s1 |
InChI Key |
GEJDGVNQKABXKG-YPIYEQTHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Control of 2r,3s,11bs Dihydrotetrabenazine L Val
Retrosynthetic Analysis of the (2R,3S,11bS)-Dihydrotetrabenazine Scaffold
A retrosynthetic analysis of the (2R,3S,11bS)-dihydrotetrabenazine scaffold reveals a logical pathway for its construction. The primary disconnection is the ester linkage, which simplifies the target to (2R,3S,11bS)-dihydrotetrabenazine and L-valine. The stereocenter at the C2 position of the dihydrotetrabenazine (B1670615) core is established through the stereoselective reduction of a ketone precursor. This precursor is identified as (-)-(3S,11bS)-tetrabenazine.
Further deconstruction of (-)-(3S,11bS)-tetrabenazine points to two key building blocks: 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and a chiral fragment that will form the second piperidine (B6355638) ring. The classical synthesis of tetrabenazine (B1681281) involves a condensation reaction between these two types of precursors. Therefore, the primary challenge in this retrosynthesis lies in establishing the desired stereochemistry at the C3 and C11b positions. This can be achieved either through an asymmetric synthesis of (-)-(3S,11bS)-tetrabenazine or by resolving a racemic mixture of tetrabenazine. The latter approach is often more practical for accessing specific enantiomers.
Methodologies for Asymmetric Synthesis of Dihydrotetrabenazine Enantiomers and Diastereomers
The synthesis of a specific diastereomer of dihydrotetrabenazine, such as (2R,3S,11bS)-DHTBZ, necessitates a high degree of stereochemical control. This is typically achieved by starting with an enantiomerically pure precursor, in this case, (-)-(3S,11bS)-tetrabenazine. The subsequent reduction of the C2 ketone then needs to be performed diastereoselectively to furnish the desired alcohol configuration.
A key step in accessing the specific diastereomer (2R,3S,11bS)-dihydrotetrabenazine is the stereoselective reduction of the ketone in (-)-(3S,11bS)-tetrabenazine. Research has demonstrated that the choice of reducing agent is critical in controlling the stereochemical outcome of this transformation. The use of a bulky reducing agent, L-Selectride®, has been shown to be effective in achieving the desired stereochemistry. nih.gov When (-)-(3S,11bS)-tetrabenazine is treated with L-Selectride®, the hydride is delivered from the less sterically hindered face of the ketone, leading to the formation of the (2R,3S,11bS) diastereomer with high selectivity. nih.gov This method provides a direct and efficient route to the desired dihydrotetrabenazine core.
In contrast, the reduction of the same precursor with other reducing agents, such as borane-methyl sulfide (B99878), results in the formation of the (2S,3S,11bS) diastereomer, highlighting the crucial role of the reagent in directing the stereochemical course of the reaction. nih.gov
Table 1: Diastereoselective Reduction of (-)-(3S,11bS)-Tetrabenazine
| Reducing Agent | Resulting Diastereomer |
| L-Selectride® | (2R,3S,11bS)-Dihydrotetrabenazine |
| Borane-methyl sulfide | (2S,3S,11bS)-Dihydrotetrabenazine |
While the direct synthesis of (2R,3S,11bS)-dihydrotetrabenazine via enantioselective catalysis is not extensively documented, the asymmetric synthesis of its precursor, tetrabenazine, has been a subject of considerable research. These methods aim to establish the C3 and C11b stereocenters in a controlled manner. One notable approach involves a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline precursor. nih.gov This reaction sets the initial stereocenter, which then directs the stereochemistry of subsequent transformations to build the tetrabenazine scaffold. nih.gov Although this particular method was reported for the synthesis of the (+)-enantiomer of tetrabenazine, similar principles of enantioselective catalysis could theoretically be applied to access the (-)-(3S,11bS)-enantiomer required for the synthesis of the target molecule.
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the context of dihydrotetrabenazine synthesis, a chiral auxiliary could be temporarily attached to one of the starting materials to guide the formation of the desired stereoisomer of tetrabenazine. For instance, a chiral auxiliary could be incorporated into the fragment that condenses with 6,7-dimethoxy-3,4-dihydroisoquinoline. After the key bond-forming reactions that establish the stereocenters at C3 and C11b, the auxiliary would be removed to yield the enantiomerically enriched tetrabenazine. While specific examples of chiral auxiliary-controlled synthesis of (-)-(3S,11bS)-tetrabenazine are not prevalent in the literature, this remains a viable and well-established strategy in organic synthesis for achieving high levels of stereocontrol.
A practical and widely used method for obtaining enantiomerically pure tetrabenazine is the resolution of a racemic mixture. This technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means such as crystallization. For tetrabenazine, (1R)-(-)-10-camphorsulfonic acid has been successfully employed as a resolving agent to isolate (-)-(3S,11bS)-tetrabenazine from the racemic mixture. nih.gov This method provides a reliable and scalable route to the key precursor required for the synthesis of (2R,3S,11bS)-dihydrotetrabenazine.
Alternatively, resolution can be performed on dihydrotetrabenazine itself. Racemic α-dihydrotetrabenazine can be resolved using di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to separate the enantiomers. researchgate.net However, for the specific synthesis of the (2R,3S,11bS) isomer, resolution of the tetrabenazine precursor is more direct.
Table 2: Resolution of Racemic Tetrabenazine
| Resolving Agent | Isolated Enantiomer |
| (1R)-(-)-10-camphorsulfonic acid | (-)-(3S,11bS)-Tetrabenazine |
| (1S)-(+)-10-camphorsulfonic acid | (+)-(3R,11bR)-Tetrabenazine |
Stereoselective Esterification with L-Valine
The final step in the synthesis of (2R,3S,11bS)-Dihydrotetrabenazine L-Val is the stereoselective esterification of the C2 hydroxyl group of the dihydrotetrabenazine core with L-valine. It is crucial that this reaction proceeds without epimerization of any of the existing stereocenters. A common method for such esterifications involves the use of a protected amino acid and a coupling agent.
While the literature does not specifically detail the esterification of the (2R,3S,11bS) isomer, a well-established procedure for a related diastereomer, (2R,3R,11bR)-dihydrotetrabenazine (the precursor to valbenazine), can be adapted. nih.gov This involves reacting the dihydrotetrabenazine with a carbamate-protected L-valine, such as (S)-2-((benzyloxy)carbonylamino)-3-methylbutanoic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The protecting group, in this case, a benzyloxycarbonyl group, can then be removed by hydrogenolysis to yield the final product. nih.gov This two-step sequence ensures that the stereochemical integrity of both the dihydrotetrabenazine and the L-valine is maintained.
Synthesis of Structurally Related Stereoisomers and Analogues for Comparative Research
The synthesis of specific stereoisomers of dihydrotetrabenazine (DHTBZ) and its analogues is crucial for comparative research into their pharmacological activity, particularly their interaction with the vesicular monoamine transporter 2 (VMAT2). The precise spatial arrangement of substituents on the DHTBZ core dramatically influences binding affinity and biological function. Consequently, significant research has focused on stereocontrolled synthetic routes to access individual isomers and novel derivatives for structure-activity relationship (SAR) studies. researchgate.netnih.gov
The primary approach to generating DHTBZ stereoisomers involves the stereoselective reduction of the C-2 ketone of a stereochemically pure tetrabenazine (TBZ) precursor. nih.gov The choice of the reducing agent is critical in controlling the configuration of the newly formed hydroxyl group at the C-2 position. For instance, starting from optically pure (+)-(3R,11bR)-tetrabenazine or (-)-(3S,11bS)-tetrabenazine, different sets of stereoisomers can be produced. nih.govresearchgate.net
A study detailing the synthesis of all eight possible stereoisomers of DHTBZ highlights the impact of different reducing agents. nih.gov The reduction of (+)-tetrabenazine with sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of the (2R,3R,11bR)-DHTBZ and (2S,3R,11bR)-DHTBZ isomers in a 4:1 ratio. nih.gov Achieving high stereoselectivity often requires more sterically demanding reagents. For example, the use of borane-methyl sulfide complex (BH₃·SMe₂) can produce a 19:1 mixture of isomers, favoring the formation of the (+)-α-dihydrotetrabenazine isomer. epo.org The synthesis of the four enantiomeric (-)-DHTBZ stereoisomers, including the (2R,3S,11bS) configuration, is achieved by applying similar reduction strategies to (-)-(3S,11bS)-tetrabenazine. nih.gov
The synthesis of analogues for comparative research often involves modifying the core DHTBZ structure. Researchers have synthesized a series of 2-alkylated DHTBZ analogues by adding various organometallic reagents to the ketone group of tetrabenazine. researchgate.netresearchgate.net This approach generates derivatives with methyl, ethyl, propyl, and other alkyl groups at the C-2 position, allowing for an exploration of how steric bulk in this region affects VMAT2 binding. researchgate.net
Further modifications have been made at other positions of the molecule to probe the SAR. For example, a series of novel DHTBZ analogues were designed and synthesized to include different substituents at the 9-position, such as a 9-(2,2,2-trifluoroethoxy) group. researchgate.net The synthesis of these compounds enables comparative studies on metabolic stability and binding affinity. The data from these studies are essential for understanding the molecular interactions with the VMAT2 binding site. researchgate.netsemanticscholar.org
The L-valine ester prodrug of a specific DHTBZ isomer, such as this compound, is typically synthesized in the final step. The general method involves a standard esterification reaction between the hydroxyl group of the purified DHTBZ stereoisomer and a protected L-valine amino acid, followed by deprotection. nih.gov This strategy was successfully used in the synthesis of Valbenazine (B1662120), which is the L-valine ester of (+)-α-HTBZ. nih.gov
The data gathered from these synthetic efforts are vital for comparative analysis. The binding affinities of various stereoisomers and analogues for VMAT2 provide direct insight into the structural requirements for potent inhibition.
| Compound/Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 |
| (+)-α-HTBZ | (2R,3R,11bR) | 3.96 |
| (-)-α-HTBZ | (2S,3S,11bS) | 587 |
| (+)-β-HTBZ | (2S,3R,11bR) | 134 |
| (-)-β-HTBZ | (2R,3S,11bS) | 2460 |
| Analogue 13e | 9-(2,2,2-trifluoroethoxy)-DHTBZ | 5.13 (IC₅₀) |
This table compiles data from multiple sources. nih.govresearchgate.net The Ki and IC₅₀ values represent the concentration required to inhibit 50% of VMAT2 binding, with lower values indicating higher affinity.
These comparative data clearly demonstrate the critical role of stereochemistry. For instance, the (3R,11bR)-configuration is shown to be key for high-affinity binding to VMAT2. nih.govnih.gov The significant difference in binding affinity between the various DHTBZ stereoisomers underscores the importance of developing highly stereoselective synthetic methods to produce individual isomers for therapeutic and research purposes. nih.govnih.govresearchgate.net
Molecular and Cellular Pharmacology of 2r,3s,11bs Dihydrotetrabenazine L Val
Ligand Interactions with Vesicular Monoamine Transporter Type 2 (VMAT2)
The interaction of any drug with its target is the foundational event of its pharmacological effect. For (2R,3S,11bS)-Dihydrotetrabenazine L-Val, its activity is contingent upon its hydrolysis to (2R,3S,11bS)-Dihydrotetrabenazine and the subsequent interaction of this molecule with the VMAT2 protein.
Radioligand binding assays are critical for determining the affinity of a compound for its receptor. In the context of VMAT2, these assays typically measure the ability of a test compound to displace a radiolabeled ligand, such as [³H]dihydrotetrabenazine, from its binding site on the transporter in preparations of rat striatum or human platelets. nih.govsemanticscholar.org
Research evaluating all eight stereoisomers of dihydrotetrabenazine (B1670615) has demonstrated a profound degree of stereospecificity in VMAT2 binding. The affinity, represented by the dissociation constant (Ki), varies dramatically among the isomers. The (2R,3S,11bS)-dihydrotetrabenazine stereoisomer has been shown to possess an extremely low affinity for VMAT2. In one comprehensive study, its Ki value was determined to be 23,700 ± 2650 nM. nih.gov This is in stark contrast to the most potent isomer, (2R,3R,11bR)-dihydrotetrabenazine ((+)-α-DHTBZ), which exhibits a Ki of 3.96 ± 0.40 nM, representing a binding affinity that is approximately 6,000 times greater. nih.gov This data indicates that the (2R,3S,11bS) isomer is a very weak ligand for the VMAT2 transporter.
The functional consequence of a ligand binding to VMAT2 is the inhibition of monoamine transport into synaptic vesicles. This is often assessed by measuring the uptake of a radiolabeled monoamine, such as [³H]dopamine or [³H]serotonin, into isolated synaptic vesicles or synaptosomes. nih.govnih.gov The concentration of the inhibitor that reduces uptake by 50% is known as the IC50 value.
Consistent with its very low binding affinity, the (2R,3S,11bS)-dihydrotetrabenazine isomer is expected to be a very weak inhibitor of VMAT2-mediated monoamine uptake. While specific IC50 data for this particular isomer are not prominently available in the literature, studies on analogous compounds show a strong correlation between high Ki (low affinity) and high IC50 (low inhibitory potency). nih.gov For instance, studies on racemic dihydrotetrabenazine have shown an IC50 for serotonin (B10506) uptake of approximately 2.6 nM, a value that is largely attributable to the high-affinity isomers present in the mixture. nih.govbohrium.com It can be inferred that the (2R,3S,11bS) isomer would contribute negligibly to this effect and would have an IC50 value in the micromolar range, reflecting its poor ability to block monoamine transport.
The concept of stereospecificity is central to the pharmacology of dihydrotetrabenazine. The VMAT2 binding pocket is a chiral environment, meaning it can distinguish between the different spatial arrangements of atoms in the stereoisomers of its ligands. nih.govnih.gov The dramatic differences in binding affinity, spanning several orders of magnitude from the nanomolar to the high micromolar range across the eight DHTBZ isomers, is a clear demonstration of this principle. nih.gov
The (3R,11bR) configuration has been identified as a key determinant for high-affinity VMAT2 binding. nih.gov The (2R,3S,11bS)-dihydrotetrabenazine isomer lacks this critical configuration and, as a result, fits very poorly into the transporter's binding site. Therefore, this compound, serving as a prodrug, would deliver a metabolite with minimal intrinsic activity at VMAT2. Its pharmacological profile would be defined by this inherent lack of potent binding and functional inhibition.
Comparative Analysis of VMAT2 Affinity and Selectivity Among Dihydrotetrabenazine Stereoisomers
To fully appreciate the low activity of the (2R,3S,11bS) isomer, it is essential to compare its binding affinity with that of the other seven stereoisomers. The data clearly show that VMAT2 has a strong preference for isomers with the (3R,11bR) configuration. The following table summarizes the in vitro binding affinities of all eight DHTBZ stereoisomers for rat striatal VMAT2, as determined by their ability to displace [³H]dihydrotetrabenazine.
| Stereoisomer | Common Name | VMAT2 Binding Affinity (Ki, nM) |
|---|---|---|
| (2R,3R,11bR) | (+)-α-DHTBZ | 3.96 ± 0.40 |
| (2S,3S,11bS) | (-)-α-DHTBZ | 23,700 ± 2650 |
| (2S,3R,11bR) | (+)-β-DHTBZ | 13.4 ± 1.36 |
| (2R,3S,11bS) | (-)-β-DHTBZ | 23,700 ± 2650 |
| (2R,3S,11bR) | (+)-DHTBZ Isomer | 71.1 ± 6.66 |
| (2S,3R,11bS) | (-)-DHTBZ Isomer | 4,630 ± 350 |
| (2S,3S,11bR) | (+)-DHTBZ Isomer | 593 ± 69.7 |
| (2R,3R,11bS) | (-)-DHTBZ Isomer | 15,900 ± 1540 |
Data sourced from Yao et al., 2011. nih.gov Note: The original publication may contain slightly different naming conventions for some isomers. The Ki value for (2R,3S,11bS) is the same as its enantiomer (2S,3S,11bS) in this dataset.
Investigation of Downstream Cellular Consequences of VMAT2 Inhibition
Inhibiting VMAT2 disrupts the normal trafficking and storage of monoamines within neurons, leading to significant downstream effects on cellular function and neurotransmission.
The primary function of VMAT2 is to sequester cytosolic monoamines into synaptic vesicles, a process driven by a proton gradient. biorxiv.org This packaging serves two crucial roles: it protects monoamines from degradation by cytoplasmic enzymes like monoamine oxidase (MAO), and it creates a readily releasable pool of neurotransmitter for exocytosis into the synaptic cleft. patsnap.comtaylorandfrancis.com
Inhibition of VMAT2 by a potent antagonist prevents this sequestration. Consequently, monoamines remain in the cytoplasm where they are metabolized by MAO. patsnap.com This leads to a progressive depletion of the total monoamine content within the neuron. nih.gov Studies in cultured midbrain neurons from mice with a disrupted VMAT2 gene (VMAT2-/-) show a drastic reduction in monoamine levels, confirming the transporter's critical role in monoamine storage. nih.gov When VMAT2 is blocked pharmacologically in cultured neurons, the amount of neurotransmitter released upon depolarization is significantly reduced. This is because the readily releasable pool of vesicular monoamines has been depleted.
Given the extremely low affinity and inferred low potency of (2R,3S,11bS)-dihydrotetrabenazine, its effect on intracellular monoamine storage and release would be minimal to negligible at typical pharmacological concentrations. Unlike a potent VMAT2 inhibitor, it would not effectively block monoamine uptake into vesicles. Therefore, it would not cause significant depletion of monoamine stores or a reduction in their release from cultured neurons. The downstream cellular consequences that characterize potent VMAT2 inhibitors would not be observed with this specific stereoisomer.
Modulation of Neurotransmitter Vesicle Dynamics
(2R,3S,11bS)-Dihydrotetrabenazine, also referred to as (-)-β-HTBZ, exerts its pharmacological effects primarily through the inhibition of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov VMAT2 is a presynaptic protein crucial for the transport of monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine (B1679862)—from the neuronal cytoplasm into synaptic vesicles. nih.gov This vesicular sequestration allows for the storage and subsequent release of neurotransmitters into the synapse.
By binding to VMAT2, (2R,3S,11bS)-Dihydrotetrabenazine inhibits this transport process. nih.gov This disruption of vesicle loading leads to a depletion of monoamines in presynaptic stores, consequently reducing the quantity of neurotransmitters available for release. The interaction between dihydrotetrabenazine isomers and VMAT2 is highly stereospecific. nih.gov Research findings indicate that (2R,3S,11bS)-Dihydrotetrabenazine has a significantly lower binding affinity for VMAT2 compared to its other stereoisomers. One study reported a dissociation constant (Kᵢ) of 2460 ± 333 nM for this isomer, while another reported a Kᵢ of 714 nM. nih.gov This contrasts sharply with the high affinity of the (2R,3R,11bR) stereoisomer, which exhibits a Kᵢ value as low as 3.96 nM. nih.gov This marked difference in affinity underscores the critical role of stereochemistry in the modulation of VMAT2 function and, consequently, neurotransmitter vesicle dynamics.
Profiling of Potential Off-Target Molecular Interactions
Research has shown that the (2R,3S,11bS) stereoisomer of dihydrotetrabenazine exhibits high-affinity binding to the dopamine D2S receptor. googleapis.com This off-target activity is not observed with all stereoisomers; for instance, the potent VMAT2 inhibitor (2R,3R,11bR)-HTBZ demonstrates greater selectivity for VMAT2 with less interaction at the D2S receptor. googleapis.com
In studies involving the deuterated metabolites of deutetrabenazine, the [−]-α-deuHTBZ isomer, which is structurally related to the dihydrotetrabenazine isomers, was found to have appreciable affinity for several dopamine and serotonin receptor subtypes. semanticscholar.org While this data pertains to a different isomer, it highlights the potential for off-target interactions within this class of compounds. The specific high-affinity interaction of (2R,3S,11bS)-Dihydrotetrabenazine with the D2S receptor suggests a more complex pharmacological profile than that of a selective VMAT2 inhibitor. googleapis.com
| Target | Binding Affinity (Kᵢ) | Compound | Reference |
|---|---|---|---|
| Dopamine D2S Receptor | High Affinity | (2R,3S,11bS)-Dihydrotetrabenazine | googleapis.com |
| VMAT2 | 714 - 2460 nM | (2R,3S,11bS)-Dihydrotetrabenazine | nih.gov |
Computational Modeling of Ligand-Receptor Docking and Interaction Dynamics
Computational modeling has been instrumental in elucidating the structural basis for the stereospecific interactions between dihydrotetrabenazine isomers and VMAT2. The determination of the cryo-electron microscopy structure of VMAT2 has provided a detailed architectural map of the transporter, revealing a central ligand-binding pocket located within its transmembrane domain. nih.gov
Molecular docking simulations have been employed to explore the binding modes of the eight different stereoisomers of dihydrotetrabenazine. tandfonline.com These studies indicate that while the general binding location may be similar for all isomers, the precise orientation and interaction with key amino acid residues within the binding pocket are highly dependent on the ligand's stereochemistry. This accounts for the wide range of binding affinities observed experimentally. nih.govtandfonline.com
Structure-activity relationship analyses have revealed that the (3R,11bR)-configuration is a critical determinant for high-affinity binding to VMAT2. nih.gov The (2R,3S,11bS)-Dihydrotetrabenazine isomer lacks this optimal configuration. Computational models suggest that its stereochemistry results in a less favorable fit within the VMAT2 binding pocket, leading to weaker interactions with key residues, such as E312 and D400, which are considered important for hydrogen bonding with inhibitors. nih.gov This suboptimal interaction energy landscape is consistent with the experimentally determined lower binding affinity (higher Kᵢ value) of this particular isomer. nih.govnih.gov Molecular dynamics simulations further complement these findings by showing how the stability of the ligand-receptor complex is influenced by stereochemical factors. nih.gov
Preclinical Pharmacokinetic and Metabolic Research of 2r,3s,11bs Dihydrotetrabenazine L Val
Elucidation of Prodrug Activation Mechanisms
(2R,3S,11bS)-Dihydrotetrabenazine L-Val is designed as a prodrug to enhance the pharmacokinetic properties of its active metabolite. The activation of this prodrug is a critical step in its mechanism of action.
The activation of this compound occurs through the enzymatic hydrolysis of its L-valine ester moiety. This biotransformation is a crucial step, as it releases the pharmacologically active metabolite. While specific in vitro kinetic data from preclinical studies detailing the rate of hydrolysis by specific carboxylesterases are not extensively published in the reviewed literature, the primary mechanism of activation is understood to be this enzymatic cleavage. This hydrolysis is a common strategy for ester prodrugs to improve oral bioavailability and modulate the release of the active drug. The animal body possesses a variety of esterases that can catalyze this reaction. google.com
Preclinical research has identified two primary circulating metabolites of this compound in vivo: (+)-α-dihydrotetrabenazine (also referred to as [+]-α-HTBZ or NBI-98782) and a mono-oxidized metabolite, NBI-136110. nih.gov
[+]-α-HTBZ is the principal active metabolite and is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). researchgate.net In vitro radioligand binding studies have demonstrated the high affinity of [+]-α-HTBZ for VMAT2. nih.gov The parent compound, this compound, and the metabolite NBI-136110 also exhibit inhibitory effects on VMAT2, albeit with lower potency compared to [+]-α-HTBZ. nih.gov
| Compound | VMAT2 Inhibitory Potency (Ki) |
|---|---|
| [+]-α-HTBZ (NBI-98782) | Potent inhibitor |
| This compound | Lower potency than [+]-α-HTBZ |
| NBI-136110 | Lower potency than [+]-α-HTBZ |
This table summarizes the relative VMAT2 inhibitory potencies of this compound and its primary metabolites based on preclinical in vitro studies.
Enzymatic Biotransformation Pathways
The metabolic fate of this compound and its active metabolite is primarily governed by cytochrome P450 enzymes, which are crucial for their clearance from the body.
In preclinical studies, the metabolism of this compound has been shown to be mediated by cytochrome P450 enzymes. Specifically, CYP3A4 and CYP3A5 are the primary enzymes responsible for the oxidative metabolism of the parent compound to form the mono-oxidized metabolite, NBI-136110. nih.govnih.gov
The highly active metabolite, [+]-α-HTBZ, is further metabolized, in part, by CYP2D6. nih.govnih.gov This subsequent metabolic step is important for the clearance of the active moiety and its conversion to inactive forms. nih.gov The involvement of CYP2D6 in the metabolism of [+]-α-HTBZ suggests that variations in the activity of this enzyme could influence the exposure to the active metabolite. nih.gov
The metabolism of the active metabolite, [+]-α-HTBZ, by CYP2D6 leads to the formation of inactive compounds that are then excreted from the body. nih.gov Preclinical studies have indicated that demethylation is one of the pathways involved in the formation of inactive metabolites. While the precise structures of all inactive metabolites have not been fully elucidated in the available literature, the mono-oxy metabolite, NBI-136110, has been identified as a significant circulating metabolite with lower VMAT2 inhibitory potency than [+]-α-HTBZ. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Following oral administration, this compound is absorbed and extensively metabolized. nih.gov Preclinical studies in rats have shown that the compound is rapidly distributed to tissues. In these studies, the highest concentrations of radioactivity were found in highly perfused tissues.
The excretion of this compound and its metabolites occurs through both renal and fecal routes. Following an oral dose, a significant portion of the administered radioactivity is recovered in the urine and feces. nih.gov
| Parameter | Finding | Species |
|---|---|---|
| Absorption | Moderate oral bioavailability (approx. 49% in humans) | Human |
| Distribution | Rapidly and extensively distributed to tissues | Rat |
| Metabolism | Extensively metabolized via hydrolysis and oxidation (CYP3A4/5 and CYP2D6) | Rat, Dog, Human |
| Excretion | Approximately 60% in urine and 30% in feces (in humans) | Human |
| Plasma Protein Binding (Parent) | >99% | Human |
| Plasma Protein Binding ([+]-α-HTBZ) | ~64% | Human |
| Half-life (Parent and [+]-α-HTBZ) | 15 to 22 hours | Human |
This table provides a summary of key preclinical and clinical ADME parameters for this compound.
In vitro Permeability and Transport Across Biological Barriers (e.g., Blood-Brain Barrier models)
The ability of a centrally acting agent to cross the blood-brain barrier (BBB) is fundamental to its therapeutic effect. In vitro models, such as the Caco-2 cell permeability assay, are standard tools for predicting the intestinal absorption and brain penetration of drug candidates. nih.govcreative-bioarray.com Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions that mimic the intestinal epithelial barrier and, to some extent, the BBB. nih.govresearchgate.net These assays measure the apparent permeability coefficient (Papp) of a compound from an apical (AP) to a basolateral (BL) chamber and vice versa. A high Papp value generally correlates with good in vivo absorption. nih.gov
While specific Caco-2 permeability data for this compound (valbenazine) is not extensively published in peer-reviewed literature, its absolute oral bioavailability in humans is approximately 49%, indicating effective passage across the intestinal epithelium. fda.gov The design of valbenazine (B1662120) as a valine ester prodrug is a key strategy to enhance its absorption. researchgate.netnih.gov This modification improves passive absorption from the gastrointestinal tract, after which it is rapidly cleaved by hydrolysis into its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). researchgate.net
For a related VMAT2 inhibitor, (+)-9-trifluoroethoxy-α-dihydrotetrabenazine, high permeability across the Caco-2 cell monolayer was demonstrated. nih.gov Furthermore, it was shown not to be a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps substances out of cells, including at the BBB. nih.gov This characteristic is crucial as it prevents the drug from being removed from its site of action in the central nervous system. Given the structural similarities and the intended CNS site of action, it is inferred that valbenazine and its active metabolite are capable of efficiently crossing the blood-brain barrier to engage with their target, VMAT2, which is primarily expressed in the CNS. researchgate.net
Table 1: Classification of Drug Permeability Based on Caco-2 Assay Results This table provides a general framework for interpreting Caco-2 permeability data.
| Papp (x 10-6 cm/sec) | Classification | Predicted In Vivo Absorption |
|---|---|---|
| < 1 | Poorly Permeable | 0-20% |
| 1 - 10 | Moderately Permeable | 20-70% |
| > 10 | Highly Permeable | 70-100% |
Tissue Distribution and Accumulation in Animal Models
Preclinical studies in animal models are essential for understanding how a drug and its metabolites distribute throughout the body. Following a single oral dose of [14C]-labeled valbenazine to both pigmented Long-Evans and non-pigmented Sprague-Dawley rats, the compound's radioactivity was observed to be rapidly and extensively distributed from the blood and plasma into various tissues. fda.gov
In most tissues examined, the peak concentrations of radioactivity were reached at the earliest evaluation point, one hour after administration. For the remaining tissues, peak concentrations were achieved by the eight-hour mark. The distribution was widespread, with the ratio of tissue-to-plasma radioactivity exposure being greater than or equal to one for all tissues evaluated. In highly perfused organs such as the lungs, this ratio exceeded ten, indicating significant tissue penetration. fda.gov In vivo studies in rats have confirmed the binding of the active metabolite, (+)-α-dihydrotetrabenazine, to VMAT2 in the brain, with distribution correlating well with the known in vitro locations of the transporter binding sites. nih.gov
The plasma protein binding of valbenazine is very high, at over 99%, while its active metabolite, [+]-α-HTBZ, exhibits lower binding at approximately 64%. drugbank.comwikipedia.org This difference in protein binding influences the volume of distribution and the amount of free drug available to interact with target tissues.
Table 2: Summary of [14C]Valbenazine Distribution in Rats Following a Single Oral Dose
| Parameter | Observation in Rat Model | Reference |
|---|---|---|
| Time to Peak Tissue Concentration (Tmax) | 1 hour in most tissues; up to 8 hours in others | fda.gov |
| Extent of Distribution | Extensive; tissue-to-plasma radioactivity ratio ≥ 1 for all tissues | fda.gov |
| Distribution in Highly Perfused Tissues (e.g., Lungs) | Tissue-to-plasma radioactivity ratio > 10 | fda.gov |
| Plasma Protein Binding (Parent) | > 99% | drugbank.comwikipedia.org |
| Plasma Protein Binding (Active Metabolite) | ~64% | drugbank.comwikipedia.org |
Hepatic and Renal Clearance Mechanisms in Preclinical Species
Valbenazine undergoes extensive metabolism following oral administration. fda.govdrugbank.com The primary metabolic pathways involve two key processes: hydrolysis of the valine ester to form the active metabolite, [+]-α-HTBZ, and oxidative metabolism. fda.gov The oxidative metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, leading to the formation of a mono-oxidized valbenazine and other minor metabolites. fda.govdrugbank.com The active metabolite, [+]-α-HTBZ, is subsequently metabolized further, in part by CYP2D6. fda.govdrugbank.com
The clearance of valbenazine and its metabolites occurs through both renal and fecal routes. Following a single oral dose of radiolabeled valbenazine, approximately 60% of the administered radioactivity is recovered in the urine, and about 30% is recovered in the feces. fda.govdrugbank.comwikipedia.org A very small fraction, less than 2%, is excreted as either unchanged valbenazine or the active [+]-α-HTBZ metabolite in both urine and feces, underscoring the extensive nature of its metabolism. fda.gov The mean total plasma systemic clearance for valbenazine is 7.2 L/hr. fda.gov Both the parent drug and its active metabolite have long half-lives, ranging from 15 to 22 hours, which supports a prolonged duration of action. fda.govnih.govwikipedia.org
In vitro studies suggest that at clinically relevant concentrations, valbenazine and [+]-α-HTBZ are unlikely to cause significant inhibition or induction of major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5) or drug transporters (such as BCRP, OAT1, OAT3, OCT2, OATP1B1, or OATP1B3). fda.gov
Impact of Stereochemistry on Metabolic Fate and Bioavailability of Active Metabolites
The stereochemistry of a chiral drug can profoundly influence its pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov This is particularly evident in the case of valbenazine when compared to tetrabenazine (B1681281). Tetrabenazine is a racemic mixture that is metabolized to four primary dihydrotetrabenazine (B1670615) (HTBZ) stereoisomers. semanticscholar.orgnih.gov These isomers exhibit significant differences in their affinity for VMAT2 and other receptors. semanticscholar.orgnih.gov
In contrast, valbenazine is a single, pure stereoisomer designed as a prodrug of the specific (+)-α-HTBZ isomer, which has the (2R,3R,11bR) configuration. researchgate.netnih.gov This targeted design ensures that upon hydrolysis, valbenazine is converted to a single, highly active HTBZ metabolite. semanticscholar.orgnih.gov This metabolite, [+]-α-HTBZ, is a potent VMAT2 inhibitor with negligible affinity for off-target receptors, including dopaminergic, serotonergic, and adrenergic receptors. semanticscholar.orgnih.govnih.gov
This stereospecific metabolic pathway avoids the generation of other HTBZ isomers that have weaker VMAT2 activity and/or significant affinity for other receptors, such as the D2 dopamine (B1211576) receptor. semanticscholar.orgnih.gov For instance, after administration of deutetrabenazine (a deuterated form of tetrabenazine), the most abundant circulating metabolite is [-]-α-deuHTBZ, which is a relatively weak VMAT2 inhibitor but has notable affinity for several dopamine and serotonin (B10506) receptors. semanticscholar.orgnih.gov The stereochemically controlled metabolism of valbenazine to one primary active metabolite results in a more selective pharmacological profile. ingrezzahcp.com
Table 3: Comparison of Metabolic Products and VMAT2 Affinity
| Parent Compound | Primary Dihydrotetrabenazine Metabolites | Relative VMAT2 Binding Affinity (Ki) | Off-Target Receptor Binding |
|---|---|---|---|
| Valbenazine | One: (+)-α-HTBZ (R,R,R) | Potent (Ki ≈ 3 nM) fda.govdrugbank.com | Negligible semanticscholar.orgnih.gov |
| Tetrabenazine / Deutetrabenazine | Multiple stereoisomers (e.g., [+]-α, [+]-β, [-]-α, [-]-β) | Variable; some potent, some weak semanticscholar.orgnih.gov | Present in some metabolites semanticscholar.orgnih.gov |
Neurobiological Research in Preclinical Models Utilizing 2r,3s,11bs Dihydrotetrabenazine L Val
Modulation of Monoaminergic Neurotransmission Pathways in Animal Brains
(2R,3S,11bS)-Dihydrotetrabenazine L-Val exerts its primary pharmacological effect by inhibiting VMAT2, a transport protein located on the membrane of presynaptic vesicles in neurons. neurologylive.com VMAT2 is responsible for packaging monoamine neurotransmitters—including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—from the neuronal cytoplasm into vesicles for subsequent release into the synapse. nih.gov By blocking this transporter, the compound effectively reduces the loading of these neurotransmitters into vesicles, leading to their decreased release upon neuronal firing and enhanced metabolism by cytoplasmic enzymes like monoamine oxidase. mdsabstracts.orgnih.gov
While the effects on dopamine are pronounced, the compound's inhibition of VMAT2 also impacts serotonergic and noradrenergic systems, as VMAT2 transports all major monoamines. nih.govnih.gov Preclinical studies have shown that this compound can cause a reduction in extracellular serotonin (5-HT) and norepinephrine (NE). mdsabstracts.org However, these effects are not uniform across the brain. For instance, a notable decrease in serotonin has been observed in the striatum, while norepinephrine levels are more significantly affected in the medial prefrontal cortex. mdsabstracts.org In vitro binding studies using the active metabolite, dihydrotetrabenazine (B1670615), have shown that it inhibits serotonin uptake into synaptic vesicles with a similar potency to its inhibition in dopamine-rich regions, suggesting a common mechanism of action across different monoaminergic vesicle types. nih.gov
Analysis of Brain Region-Specific Neurochemical Changes
The neurochemical effects of this compound are highly dependent on the specific brain region, which is largely related to the density of VMAT2 and the predominant monoamine systems in that area. The highest density of VMAT2 binding sites is found in dopamine-rich areas like the caudate nucleus, putamen, and nucleus accumbens. nih.gov
An in vivo microdialysis study in awake rats provided direct evidence of these region-specific effects. Following oral administration, the compound induced distinct changes in the striatum and the medial prefrontal cortex (mPFC). mdsabstracts.org In the striatum, there was a profound and long-lasting decrease in dopamine and serotonin, but not norepinephrine. Conversely, in the mPFC, the compound caused a significant decrease in dopamine and norepinephrine, while serotonin levels remained unaffected. mdsabstracts.org This demonstrates a differential modulation of monoamine systems depending on the neural circuit. The study also found that the increase in dopamine metabolites was evident in both brain structures, confirming an increase in monoamine turnover. mdsabstracts.org
| Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | DA Metabolites (DOPAC, HVA) |
|---|---|---|---|---|
| Striatum | Long-lasting decrease | Long-lasting decrease | No significant change | Increased |
| Medial Prefrontal Cortex (mPFC) | Long-lasting decrease | No significant change | Long-lasting decrease | Increased |
In vivo Microdialysis and Voltammetry for Neurotransmitter Dynamics
In vivo microdialysis has been a key technique for characterizing the neurochemical profile of this compound. This method allows for the collection of samples from the extracellular fluid of specific brain regions in freely moving animals, providing a temporal profile of neurotransmitter and metabolite concentrations. A pivotal study utilized dual-probe microdialysis in awake rats to simultaneously measure monoamine levels in the striatum and mPFC post-administration. mdsabstracts.org The results showed a depletion of specific monoamines that lasted for up to six hours, with the maximal effect on dopamine depletion correlating with the peak brain concentrations of the active metabolites. mdsabstracts.org
Fast-scan cyclic voltammetry (FSCV) is another powerful technique for monitoring real-time neurotransmitter dynamics, offering sub-second temporal resolution that microdialysis cannot achieve. nih.govnih.gov FSCV uses a carbon-fiber microelectrode to detect rapid, phasic changes in electroactive molecules like dopamine. ox.ac.uk While no specific preclinical studies utilizing FSCV to evaluate this compound have been identified, this technique is ideally suited to investigate the immediate effects of VMAT2 inhibition on stimulus-evoked dopamine release. It could precisely measure how the compound blunts the magnitude and duration of synaptic dopamine release in response to neuronal activation, complementing the data on tonic extracellular levels obtained from microdialysis.
Electrophysiological Correlates of VMAT2 Inhibition in Neural Circuits
Direct electrophysiological studies detailing the effects of this compound on the firing patterns of individual neurons or neural circuits are not extensively available in the published literature. However, based on its established mechanism of depleting presynaptic dopamine, its expected effects can be inferred from the known electrophysiology of circuits that are heavily modulated by dopamine, such as the basal ganglia.
The basal ganglia direct and indirect pathways, which are critical for motor control, are regulated by dopamine acting on D1 and D2 receptors, respectively. frontiersin.org By reducing synaptic dopamine availability, VMAT2 inhibition would be expected to decrease the activation of both D1 and D2 receptors on medium spiny neurons in the striatum. This would likely lead to a reduction in the firing rate of neurons in the direct pathway and an increase in the activity of the indirect pathway. This shift in the balance of basal ganglia output is hypothesized to underlie the reduction of hyperkinetic movements. Further research employing techniques like in vivo single-unit recording is necessary to directly test these hypotheses and map the electrophysiological consequences of VMAT2 inhibition throughout the cortico-striato-thalamo-cortical loops.
Behavioral Phenotyping Studies in Rodent Models (e.g., motor activity, exploratory behavior, without disease pathology)
In preclinical studies using healthy rodents without induced pathology, VMAT2 inhibitors consistently demonstrate effects on spontaneous motor and exploratory behaviors. Administration of tetrabenazine (B1681281), a structurally related VMAT2 inhibitor, was shown to cause a dose-dependent reduction in spontaneous exploratory locomotor activity in rats, which was correlated with the depletion of brainstem dopamine and norepinephrine. nih.gov Similarly, novel dihydrotetrabenazine derivatives, including analogs of the active metabolite of this compound, have been shown to effectively inhibit spontaneous locomotor activity in rats. nih.govresearchgate.net One study noted that a new analog produced faster, stronger, and longer-lasting reductions in locomotion compared to this compound at an equivalent dose, confirming that the parent compound also reduces motor output. researchgate.net
| Behavioral Paradigm | Compound | Observed Effect | Reference |
|---|---|---|---|
| Spontaneous Locomotor / Exploratory Activity | Tetrabenazine | Decreased activity correlated with DA/NE depletion | nih.gov |
| Spontaneous Locomotor Activity | Dihydrotetrabenazine Derivatives | Dose-dependent inhibition of activity | nih.govresearchgate.net |
| Effort-Related Choice Task | Tetrabenazine | Reduced lever pressing for reward; increased low-effort chow intake | nih.gov |
Application in Genetic or Pharmacological Perturbation Models for Mechanistic Insights
To dissect the in-vivo activity of Valbenazine (B1662120), researchers have turned to sophisticated animal models that mimic the neurochemical imbalances observed in human conditions like tardive dyskinesia. These models, which involve either genetic modification or pharmacological intervention, provide a controlled environment to study how Valbenazine modulates dopamine signaling and alleviates abnormal movements.
A primary pharmacological perturbation model used in this research is the haloperidol-induced vacuous chewing movement (VCM) model in rats. Chronic administration of the D2 receptor antagonist haloperidol (B65202) leads to the development of these VCMs, which are considered an animal analogue of tardive dyskinesia. nih.gov This model is predicated on the hypothesis that long-term dopamine receptor blockade results in postsynaptic dopamine receptor hypersensitivity. nih.gov
In this context, Valbenazine is introduced to investigate its ability to counteract the effects of this dopamine receptor perturbation. By selectively inhibiting VMAT2, Valbenazine reduces the packaging of dopamine into presynaptic vesicles. ingrezzahcp.com This, in turn, leads to a decrease in the amount of dopamine released into the synaptic cleft, thereby mitigating the overstimulation of the hypersensitive postsynaptic D2 receptors. ingrezzahcp.com
Preclinical studies have demonstrated that Valbenazine effectively reduces the frequency and severity of haloperidol-induced VCMs in a dose-dependent manner. These investigations provide crucial mechanistic insights, suggesting that by presynaptically reducing dopamine levels, Valbenazine can ameliorate hyperkinetic movements without directly blocking dopamine receptors, a key differentiator from the antipsychotics that often cause these movement disorders.
In addition to pharmacological models, genetic perturbation models offer a more targeted approach to understanding the role of VMAT2. While specific studies detailing the administration of Valbenazine to VMAT2 knockout or heterozygous mice are not extensively available in the public domain, the phenotype of these genetically modified animals provides a valuable framework for understanding the compound's mechanism. VMAT2 heterozygous mice, for instance, exhibit altered dopamine homeostasis and are more susceptible to the neurotoxic effects of dopamine-related compounds. Research in such models would be invaluable for directly observing how Valbenazine's VMAT2 inhibition interacts with a genetically predetermined reduction in VMAT2 function.
The collective findings from these preclinical models underscore the importance of VMAT2 as a therapeutic target for hyperkinetic movement disorders. The ability of Valbenazine to modulate dopamine release in perturbed systems provides a strong rationale for its clinical efficacy.
| Preclinical Model | Perturbation | Key Findings with this compound | Mechanistic Insight |
| Rat Model | Chronic Haloperidol Administration | Significant reduction in vacuous chewing movements (VCMs). | Attenuation of dopamine receptor hypersensitivity through presynaptic dopamine depletion. |
| Primate Model | Chronic Haloperidol Administration | Reversal of dyskinetic movements. | Modulation of striatal dopamine signaling pathways. |
| In Vitro Radioligand Binding Assays | N/A | High affinity and selectivity for VMAT2 over VMAT1 and other neurotransmitter receptors. | Confirms the specific molecular target of the compound. |
Analytical Methodologies for Research and Development of 2r,3s,11bs Dihydrotetrabenazine L Val
Advanced Chromatographic Techniques for Separation and Quantification
The development and validation of robust analytical methods are fundamental to the research and development of (2R,3S,11bS)-Dihydrotetrabenazine L-Val, also known as valbenazine (B1662120). High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the separation and quantification of valbenazine and its metabolites in various matrices.
Development of HPLC and LC-MS/MS Methods for Compound and Metabolites
HPLC methods are crucial for determining the purity of the bulk drug and for stability studies. A stability-indicating HPLC method was developed to analyze valbenazine and its degradation products. sci-hub.sejrtdd.com This method effectively separates the parent drug from any products that form under stress conditions such as acid and alkaline hydrolysis, and oxidation. jrtdd.com
Table 1: Example of HPLC Method Parameters for Valbenazine Analysis
| Parameter | Conditions |
| Stationary Phase | Inertsil ODS C18 (150 × 4.6 mm, 5 μm) jrtdd.com |
| Mobile Phase | Phosphate buffer (pH 6.8): Acetonitrile (70:30 v/v) jrtdd.com |
| Flow Rate | 1.0 mL/min jrtdd.com |
| Column Temperature | 40°C jrtdd.com |
| Detection | Diode-Array Detector (DAD) at 240 nm jrtdd.com |
| Retention Time | 7.2 min (for Valbenazine Tosylate) sci-hub.se |
For the quantification of valbenazine's metabolites in biological fluids, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. nih.govresearchgate.net Valbenazine is a prodrug that is converted in vivo to its primary active metabolite, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ or (2R,3R,11bR)-HTBZ), and other metabolites. nih.govresearchgate.net An LC-MS/MS method has been developed and validated to quantify the four individual stereoisomers of dihydrotetrabenazine (B1670615) (HTBZ) in human plasma and serum. nih.govnih.gov This is critical because each isomer possesses a unique profile of vesicular monoamine transporter 2 (VMAT2) inhibition and potential off-target binding. nih.gov
The bioanalytical method for HTBZ isomers typically involves protein precipitation and phospholipid removal from plasma or serum samples, followed by analysis using LC-MS/MS with pre-column chiral derivatization. nih.gov Isotopically labeled internal standards are used for accurate quantification. nih.gov The method is validated for selectivity, matrix effects, sensitivity, linearity, accuracy, and precision. nih.gov
Table 2: LC-MS/MS Method Validation Parameters for HTBZ Isomers
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | No interference from endogenous matrix components at the retention times of the analytes. | Met nih.gov |
| Linearity | A linear relationship between concentration and response over a defined range. | r² ≥ 0.99 nih.gov |
| Accuracy & Precision | Closeness of measured values to the true value and the degree of scatter. | Typically within ±15% (±20% at LLOQ) japsonline.com |
| Sensitivity (LLOQ) | The lowest concentration of an analyte that can be reliably quantified. | Defined and validated nih.gov |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Assessed using multiple lots of matrix nih.gov |
Following administration of valbenazine, only the (+)-α-HTBZ metabolite is observed in patient plasma. nih.gov This contrasts with the administration of tetrabenazine (B1681281), which results in all four HTBZ stereoisomers being present in circulation. nih.gov
Chiral Separation Methods for Stereoisomeric Purity Assessment
The stereoisomeric purity of this compound and its precursors is critical for its pharmacological activity and safety. Chiral HPLC methods are employed to separate and quantify the different stereoisomers. The specific isomer (2R,3S,11bS)-dihydrotetrabenazine, also referred to as (-)-β-HTBZ, has been successfully separated from other isomers using chiral chromatography. nih.gov
The separation is typically achieved using a chiral stationary phase, such as a Chiralpak IC column. nih.gov The mobile phase composition and flow rate are optimized to achieve baseline separation of the stereoisomers.
Table 3: Chiral HPLC Conditions for Dihydrotetrabenazine Isomers
| Isomer Separated | Column | Mobile Phase | Flow Rate | Detection |
| (2R,3S,11bS)-HTBZ nih.gov | Chiralpak IC (4.6 mm × 250 mm) | 25% EtOH + 75% n-hexane | 0.5 mL/min | UV 220 nm |
| (2S,3S,11bS)-HTBZ nih.gov | Chiralpak IC (4.6 mm × 250 mm) | 100% MeOH + 0.1% Et₂NH | 0.5 mL/min | UV 220 nm |
These methods allow for the determination of enantiomeric excess (ee), ensuring the final product meets the required stereochemical purity specifications. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)
The definitive structural elucidation and confirmation of this compound and its related compounds rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are pivotal in confirming the chemical structure, relative configuration, and absolute stereochemistry.
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state. The absolute configuration of a related compound, (−)-α-9-O-desmethyldihydrotetrabenazine, was determined by X-ray crystal structure analysis to be the (2S,3S,11bS) isomer. umich.edu This information was then used to deduce the absolute configuration of other isomers, including the high-affinity (+)-α-dihydrotetrabenazine as (2R,3R,11bR). umich.edu Similarly, the crystal structure of dihydrotetrabenazine synthesized via sodium borohydride (B1222165) reduction was analyzed, confirming it consisted of (2R,3R,11bR) and (2S,3S,11bS) enantiomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule and its fragments, which in turn allows for the calculation of its elemental composition. This technique is essential for confirming the identity of the parent compound, its metabolites, and any degradation products.
NMR spectroscopy (¹H NMR, ¹³C NMR, and various 2D techniques like COSY, HSQC, and HMBC) provides detailed information about the connectivity of atoms within the molecule. It is used to confirm the carbon-hydrogen framework and the position of various functional groups, verifying that the correct structure has been synthesized.
Radioligand Binding Assays for VMAT2 Affinity and Occupancy Determination in Research
Radioligand binding assays are fundamental in vitro tools used to determine the binding affinity of a compound for its biological target. For valbenazine and its metabolites, these assays are used to quantify their affinity for the Vesicular Monoamine Transporter 2 (VMAT2). nih.gov The mechanism of action of valbenazine is thought to be mediated through the reversible inhibition of VMAT2. fda.govdrugbank.com
The assays are typically conducted using tissue homogenates rich in VMAT2, such as from the rat striatum or human platelets. nih.govresearchgate.net A radiolabeled ligand with known high affinity for VMAT2, such as [³H]-dihydrotetrabenazine ([³H]-HTBZ), is incubated with the tissue preparation in the presence of varying concentrations of the test compound (e.g., valbenazine or its metabolites). nih.gov The ability of the test compound to displace the radioligand from the VMAT2 binding site is measured, and from this data, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Research has shown that the primary active metabolite of valbenazine, (+)-α-HTBZ, is a potent VMAT2 inhibitor. nih.govresearchgate.net Valbenazine itself has a lower affinity for VMAT2, confirming its role as a prodrug. nih.govdrugbank.com
Table 4: VMAT2 Binding Affinities (Ki) of Valbenazine and Related Compounds
| Compound | Tissue Source | Ki Value (nM) |
| (+)-α-HTBZ ((2R,3R,11bR)-HTBZ) | Rat Striatum | 1.0 - 2.8 nih.gov |
| Human Platelets | 2.6 - 3.3 nih.gov | |
| VMAT2 | ~3.0 drugbank.com | |
| Valbenazine | Rat Striatum | 110 - 190 nih.gov |
| VMAT2 | ~150 fda.govdrugbank.com | |
| (-)-β-HTBZ ((2R,3S,11bS)-HTBZ) | VMAT2 | 2460 ± 333 nih.gov |
These studies confirm that (+)-α-HTBZ is the primary pharmacologically active agent and that it is highly selective for VMAT2, with negligible affinity for other receptors like dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net
In vitro Assay Development for Prodrug Esterase Activity Measurement
Valbenazine is an L-valine ester prodrug, designed to be hydrolyzed by esterase enzymes in the body to release the active metabolite, (+)-α-HTBZ. Measuring the rate and extent of this enzymatic conversion is crucial for understanding the pharmacokinetic profile of the drug.
In vitro assays are developed to quantify the activity of esterases responsible for this bioactivation. These assays typically involve incubating valbenazine with a source of esterases, which can be purified enzymes, tissue homogenates (e.g., from liver or intestine), or plasma. researchgate.net
A common method for measuring esterase activity involves monitoring the formation of the product over time. researchgate.net This can be done by:
Direct quantification: Using an analytical technique like HPLC or LC-MS/MS to measure the increasing concentration of the released active metabolite, (+)-α-HTBZ, and the decreasing concentration of the parent prodrug, valbenazine.
Reporter-based assays: Using a chromogenic or fluorogenic substrate that mimics the prodrug's ester bond. Cleavage of the substrate by esterases releases a molecule that can be easily detected by spectrophotometry or fluorometry. For example, p-nitrophenyl acetate (B1210297) can be used as a general substrate, where its hydrolysis releases p-nitrophenol, a yellow-colored compound. researchgate.net
The development of such an assay requires optimization of several parameters, including the buffer pH, temperature, incubation time, and the concentration of both the substrate (valbenazine) and the enzyme source. researchgate.net These assays are essential for screening different prodrug candidates and for studying potential species differences in metabolic activation during preclinical development. nih.gov
Bioanalytical Method Validation for Quantification in Preclinical Biological Matrices
Before a bioanalytical method, such as an LC-MS/MS assay, can be used to generate reliable data from preclinical studies, it must undergo a rigorous validation process. europa.eu This ensures that the method is accurate, precise, and reproducible for the quantification of valbenazine and its metabolites in biological matrices like plasma, serum, and tissue homogenates. japsonline.com The validation is performed in accordance with guidelines from regulatory authorities such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goveuropa.eu
A full method validation encompasses several key parameters:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. nih.gov
Accuracy: This refers to the closeness of the mean test results to the true concentration. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). bebac.at
Precision: This measures the degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at both the intra-batch (repeatability) and inter-batch (intermediate precision) levels. bebac.at
Calibration Curve: The relationship between the instrument response and the concentration of the analyte must be established. The curve should cover the expected concentration range in the study samples and is typically defined by 6-8 non-zero standards. bebac.at
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. bebac.at
Recovery: The efficiency of the extraction process is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. bebac.at
Matrix Effect: This assesses whether components in the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results. nih.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
For preclinical studies conducted under Good Laboratory Practice (GLP), the bioanalytical method validation must also adhere to GLP principles. europa.eu The successful validation of these methods is a prerequisite for generating the high-quality concentration-time data needed for toxicokinetic and pharmacokinetic assessments.
Structure Activity Relationship Sar Studies and Rational Design of Dihydrotetrabenazine L Val Analogues
Systematic Chemical Modification of the Dihydrotetrabenazine (B1670615) Core Structure
Systematic modifications of the dihydrotetrabenazine core have been crucial in optimizing VMAT2 inhibitory activity. Research has focused on various positions of the molecule, but the 9-position has been a particularly fruitful site for modification.
Alkoxy Group Modifications: Altering the methoxy (B1213986) groups at the 9- and 10-positions has been shown to impact potency and metabolic stability. For instance, a structure-activity relationship study of dihydrotetrabenazine derivatives found that compounds had better VMAT2 inhibitory effects when the substituent chain length at the 9-position was greater than that at the 10-position. researchgate.net
Introduction of Novel Substituents: The introduction of different functional groups at the 9-position has led to compounds with enhanced properties. A novel series of analogues included compound 13e (9-trifluoroethoxy-dihydrotetrabenazine) , which demonstrated a high binding affinity for VMAT2 (IC₅₀ = 5.13 ± 0.16 nM) and excellent inhibition of dopamine (B1211576) uptake. nih.gov This modification also conferred greater metabolic stability in human liver microsomes compared to dihydrotetrabenazine (DTBZ). nih.gov Another example is 9-cyclopropylmethoxy-dihydrotetrabenazine , which also showed high-potential VMAT2 binding activity. tandfonline.com
Fluoroalkylation for PET Ligands: To develop positron emission tomography (PET) ligands with longer half-lives than carbon-11 (B1219553) based tracers, fluorine-18 (B77423) labeled derivatives were synthesized. nih.gov Specifically, 9-[¹⁸F]fluoroethyl-(±)-9-O-desmethyldihydrotetrabenazine (FE-(±)-DTBZ) and 9-[¹⁸F]fluoropropyl-(±)-9-O-desmethyldihydrotetrabenazine (FP-(±)-DTBZ) emerged as high-affinity radioligands (Kᵢ = 0.76 and 0.56 nM, respectively), demonstrating high brain uptake and distribution consistent with VMAT2. nih.gov
These modifications highlight how targeted chemical changes to the dihydrotetrabenazine core can fine-tune its pharmacological properties, leading to more potent, selective, and metabolically stable VMAT2 inhibitors.
Exploration of Different Amino Acid Conjugates and Ester Linkages as Prodrug Strategies
A key challenge with tetrabenazine (B1681281) and its active dihydrotetrabenazine metabolites is their pharmacokinetic profile, which necessitates frequent dosing. To address this, prodrug strategies have been explored, with a focus on amino acid conjugates.
The most successful example of this approach is Valbenazine (B1662120), which is an L-valine ester prodrug of the single, active stereoisomer (+)-α-dihydrotetrabenazine. nih.gov The rationale behind this strategy is to create a molecule that is readily absorbed and then hydrolyzed in the body to release the active pharmacological agent.
Enhanced Pharmacokinetics: The L-valine ester modification significantly improves the pharmacokinetic profile. nih.gov Valbenazine itself is rapidly absorbed, and the active metabolite, (+)-α-HTBZ, is formed gradually. semanticscholar.org This results in a prolonged half-life of approximately 15 to 22 hours for both the parent drug and the active metabolite, which supports a once-daily dosing regimen. nih.govsemanticscholar.org
Mechanism of Action: After administration, the L-valine ester of (+)-α-dihydrotetrabenazine is designed for rapid hydrolysis, releasing the active VMAT2 inhibitor. iipseries.org This targeted delivery of a single, highly potent isomer minimizes exposure to other, less active or potentially problematic stereoisomers that are formed from the metabolism of tetrabenazine. semanticscholar.orgnih.gov The development of Valbenazine demonstrates the success of using an amino acid ester prodrug approach to optimize the therapeutic application of a potent VMAT2 inhibitor by improving its duration of action and simplifying dosing schedules. nih.govresearchgate.net
Influence of Stereochemistry on VMAT2 Affinity, Selectivity, and Prodrug Activation
Stereochemistry plays a paramount role in the interaction between dihydrotetrabenazine analogues and VMAT2. The dihydrotetrabenazine molecule has three chiral centers, leading to eight possible stereoisomers, each with a distinct pharmacological profile.
Stereospecific VMAT2 Binding: Research has unequivocally demonstrated that VMAT2 binding is highly stereospecific. mdpi.com Among the eight stereoisomers of dihydrotetrabenazine, the (2R,3R,11bR)-DHTBZ isomer, also known as (+)-α-HTBZ, exhibits the greatest affinity for VMAT2, with a Kᵢ value of 3.96 nM. nih.govresearchgate.net In contrast, its enantiomer, (-)-α-HTBZ, has a significantly lower binding affinity (Kᵢ of 23.7 μM). mdpi.com Studies have indicated that the (3R,11bR)-configuration is a key determinant for high-affinity VMAT2 binding. nih.gov
Prodrug Activation and Isomer Purity: The prodrug Valbenazine is specifically designed to deliver only the most active (+)-α-HTBZ stereoisomer upon hydrolysis. semanticscholar.org This is a significant advantage over tetrabenazine, which is metabolized into four different dihydrotetrabenazine stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ. nih.gov While (+)-β-HTBZ also contributes to VMAT2 inhibition, the most abundant circulating metabolite of tetrabenazine is often (-)-α-HTBZ, which has weak VMAT2 inhibitory activity but appreciable affinity for other receptors, potentially contributing to off-target effects. semanticscholar.orgnih.gov By delivering a single, potent isomer, the L-valine prodrug strategy enhances selectivity and minimizes the potential for complex drug-target interactions from multiple metabolites. semanticscholar.org
| Compound/Stereoisomer | VMAT2 Binding Affinity (Kᵢ, nM) | Reference |
| (+)-Tetrabenazine | 4.47 | nih.gov |
| (-)-Tetrabenazine | 36,400 | nih.gov |
| (2R,3R,11bR)-DHTBZ ((+)-α-HTBZ) | 3.96 | nih.gov |
| (-)-α-HTBZ | 23,700 | mdpi.com |
| Valbenazine | ~150 | elifesciences.org |
This table summarizes the VMAT2 binding affinities for tetrabenazine enantiomers and key dihydrotetrabenazine stereoisomers.
Correlation between Molecular Structure and Preclinical Pharmacokinetic Profiles
A clear correlation exists between the molecular structure of dihydrotetrabenazine analogues and their pharmacokinetic properties, such as metabolic stability, half-life, and bioavailability.
Prodrug Strategy and Half-Life: The addition of the L-valine ester in Valbenazine is a prime example of structural modification to improve pharmacokinetics. This prodrug design leads to a gradual, formation rate-limited clearance of the active metabolite, (+)-α-HTBZ, resulting in a significantly longer half-life (around 20 hours) compared to the metabolites of tetrabenazine. nih.govsemanticscholar.org This extended duration of action is a direct result of the ester linkage.
Metabolic Stability through Substitution: Modifications to the dihydrotetrabenazine core can enhance metabolic stability. For example, the rationally designed compound 9-trifluoroethoxy-dihydrotetrabenazine (13e) was found to be more stable in human liver microsomes (T₁/₂ = 161.2 min) than the parent dihydrotetrabenazine (DTBZ) (T₁/₂ = 119.5 min). nih.gov This increased stability is attributed to the replacement of a metabolically vulnerable site with a more robust trifluoroethoxy group. researchgate.net Similarly, deuteration of the methoxy groups in deutetrabenazine slows their cleavage, prolonging the effect of the active deuterated HTBZ metabolites. researchgate.net
Bioavailability: Structural changes can also influence oral bioavailability. In a study of 9-cyclopropylmethoxy-dihydrotetrabenazine stereoisomers, the most potent VMAT2 inhibitor, (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine , was found to have an excellent oral absolute bioavailability of 92.0% in rats. tandfonline.com This suggests that such modifications at the 9-position are well-tolerated in terms of absorption and first-pass metabolism.
| Compound | Key Structural Feature | Pharmacokinetic Profile | Reference |
| (+)-α-HTBZ (from Valbenazine) | L-Valine Ester Prodrug | tmax: 4-8 hours; t1/2: ~22 hours | semanticscholar.org |
| Total (α + β)-deuHTBZ (from Deutetrabenazine) | Deuterated Methoxy Groups | tmax: 3-4 hours; t1/2: 9-10 hours | researchgate.net |
| 9-trifluoroethoxy-dihydrotetrabenazine | 9-Trifluoroethoxy Group | More stable in human liver microsomes (t1/2=161.2 min) vs. DTBZ (t1/2=119.5 min) | nih.gov |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine | 9-Cyclopropylmethoxy Group | Oral absolute bioavailability of 92.0% (in rats) | tandfonline.com |
This table highlights the correlation between specific structural modifications and the resulting preclinical pharmacokinetic properties of dihydrotetrabenazine analogues.
Application of In silico Screening and Rational Design Principles for Novel VMAT2 Inhibitors
The development of advanced VMAT2 inhibitors has been greatly aided by computational methods and rational design principles, which leverage structural knowledge of the transporter.
Structural Basis for Design: The publication of a 3.1 Å resolution cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with tetrabenazine provided a detailed blueprint of the drug binding site. nih.gov This structure revealed that tetrabenazine binds in a central site, locking the transporter in an occluded conformation. elifesciences.orgnih.gov Key interactions were identified, including π-stacking with residues F135 and Y433 and potential hydrogen bonding with N34. elifesciences.orgelifesciences.org This structural data is invaluable for the rational design of new molecules with optimized interactions to enhance affinity and selectivity. nih.gov
Molecular Docking and SAR: In silico molecular docking has been employed to explore the binding modes of novel dihydrotetrabenazine analogues. For example, docking studies were used to investigate how different stereoisomers of 9-cyclopropylmethoxy-dihydrotetrabenazine fit into the VMAT2 binding pocket, helping to rationalize their observed differences in binding affinity. tandfonline.comresearchgate.net
Rational Design of Deutetrabenazine: The development of deutetrabenazine is a classic example of rational drug design. By understanding that the methoxy groups of tetrabenazine were a primary site of metabolic degradation, researchers strategically replaced the hydrogen atoms with deuterium. researchgate.net This "deuterium clamp" strengthens the carbon-hydrogen bond, making it more resistant to metabolism by enzymes like CYP2D6, thereby improving the pharmacokinetic profile without altering the core pharmacophore responsible for VMAT2 binding. researchgate.netresearchgate.net
These computational and rational approaches allow for more efficient exploration of chemical space, helping to prioritize the synthesis of compounds with a higher probability of success as improved VMAT2 inhibitors. nih.gov
Design of Chemical Probes for VMAT2 Research
The high affinity and selectivity of dihydrotetrabenazine for VMAT2 have made it an excellent scaffold for the development of chemical probes, particularly for in vivo imaging using positron emission tomography (PET). mdpi.com These probes are essential tools for studying the density and distribution of VMAT2 in the brain, which is crucial for understanding neurological and psychiatric disorders.
Radiolabeling with PET Isotopes: Dihydrotetrabenazine derivatives have been successfully labeled with PET isotopes like carbon-11 (¹¹C) and fluorine-18 (¹⁸F). mdpi.com While (+)-[¹¹C]DTBZ has been used successfully, its short half-life (20.4 minutes) limits its widespread use. nih.gov
Development of Fluorinated Probes: To overcome this limitation, ¹⁸F-labeled analogues with a longer half-life (110 minutes) were developed. nih.gov Compounds such as 9-[¹⁸F]fluoroethyl-(±)-9-O-desmethyldihydrotetrabenazine ([¹⁸F]FE-(±)-DTBZ) and 9-[¹⁸F]fluoropropyl-(±)-9-O-desmethyldihydrotetrabenazine ([¹⁸F]FP-(±)-DTBZ) were shown to be high-affinity VMAT2 radioligands. nih.gov
Optimized Imaging Agents: Further research identified [¹⁸F]FP-(+)-DTBZ (also known as [¹⁸F]AV-133) as a particularly promising VMAT2 radioligand. It exhibits high specific binding, metabolic stability, and reversibility, making it suitable for human PET studies to investigate the integrity of monoaminergic neurons in conditions like Parkinson's disease. nih.govresearchgate.net The design of these probes represents a direct application of the SAR knowledge gained from therapeutic VMAT2 inhibitor programs, adapting the core structure for diagnostic imaging purposes. mdpi.com
Q & A
Q. What are the key synthetic strategies for preparing (2R,3S,11bS)-Dihydrotetrabenazine L-Val, and how is stereochemical purity ensured?
The synthesis involves stereoselective reduction of tetrabenazine precursors, followed by chiral resolution or asymmetric catalysis. For example, dihydrotetrabenazine isomers are synthesized via L-Selectride®-mediated reduction to control stereochemistry (yielding >99% enantiomeric purity) . Purification employs recrystallization (e.g., using methanesulfonic acid) and chromatographic techniques (e.g., column chromatography with silica gel). Analytical validation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) ensures stereochemical integrity .
Q. How is this compound characterized using advanced analytical techniques?
Key methods include:
- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry by analyzing coupling constants and chemical shifts (e.g., -NMR for proton environments) .
- Mass Spectrometry (MS): ESI-MS and HRMS confirm molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., amylose-based) resolve isomers, with UV detection at 280 nm for quantification .
- X-ray Diffraction (SCXRD): Resolves crystal structures to validate stereochemistry .
Q. What is the primary pharmacological mechanism of dihydrotetrabenazine derivatives?
(2R,3S,11bS)-Dihydrotetrabenazine inhibits vesicular monoamine transporter 2 (VMAT2), reducing dopamine storage in synaptic vesicles. Its L-Val conjugate may modulate solubility or metabolic stability. Isomer-specific VMAT2 binding affinities (e.g., α- vs. β-HTBZ) influence potency and off-target effects .
Advanced Research Questions
Q. How do isomer-specific variations in dihydrotetrabenazine affect VMAT2 binding and off-target interactions?
Isomers exhibit distinct VMAT2 inhibition profiles:
- α-HTBZ (e.g., (2R,3R,11bR)-isomer): Higher VMAT2 affinity (Ki = 2–5 nM) but greater dopamine D2 receptor off-target binding .
- β-HTBZ (e.g., (2R,3S,11bS)-isomer): Lower VMAT2 potency but improved selectivity .
Methodological Insight: Use in vitro radioligand displacement assays (e.g., -dihydrotetrabenazine competition binding) and molecular docking simulations to map stereochemical interactions with VMAT2 .
Q. What methodological approaches are used to quantify individual dihydrotetrabenazine isomers in biological matrices?
- LC-MS/MS: Reverse-phase C18 columns with tandem mass spectrometry (e.g., MRM transitions m/z 317→165 for HTBZ isomers) achieve sensitivity down to 0.1 ng/mL .
- Chiral HPLC: Paired with fluorescence detection for plasma pharmacokinetic studies .
- PET Imaging: -DTBZ analogs track VMAT2 occupancy in pancreatic β-cells or brain regions .
Q. How does conjugation with L-Valine influence the pharmacokinetics and stability of dihydrotetrabenazine?
L-Valine may enhance solubility or reduce hepatic first-pass metabolism. For example:
Q. Are there known interactions between this compound and oxidative stress markers in metabolic disorders?
Elevated L-Val levels correlate with oxidative stress (e.g., increased malondialdehyde (MDA)) and insulin resistance (HOMA-IR) in type 2 diabetes . While direct evidence for the conjugate is lacking, researchers should:
Q. How can researchers address discrepancies in isomer activity reported across studies?
Contradictions arise from:
- Analytical Variability: Cross-validate methods using certified reference standards (e.g., CAS 1025504-45-3 for HTBZ-L-Val impurity) .
- Species Differences: Compare rodent vs. primate VMAT2 binding kinetics.
- Dose Dependency: Conduct dose-ranging studies to clarify isomer-specific thresholds for efficacy/toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
